N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
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Overview
Description
4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamido group and a benzamide group, both of which are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylaniline to form the intermediate 4-(N-methylbenzenesulfonamido)-4-methylaniline. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally involve the use of a base such as triethylamine and solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE: shares similarities with other sulfonamides and benzamides, such as:
Uniqueness
The uniqueness of 4-(N-METHYLBENZENESULFONAMIDO)-N-(4-METHYLPHENYL)BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-12-18(13-9-16)22-21(24)17-10-14-19(15-11-17)23(2)27(25,26)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,22,24) |
InChI Key |
SBKDUZJLSZAPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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